molecular formula C9H15NO B1305897 Octahydro-4(1h)-quinolinone CAS No. 58869-89-9

Octahydro-4(1h)-quinolinone

Cat. No. B1305897
CAS RN: 58869-89-9
M. Wt: 153.22 g/mol
InChI Key: VZTBFFGJFFYFRT-UHFFFAOYSA-N
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Description

Octahydro-4(1h)-quinolinone is a chemical compound that belongs to the class of octahydroquinolines. These compounds are of significant interest due to their potential pharmaceutical applications. The papers provided focus on the synthesis of related structures, which suggests the importance of these compounds in the development of new drugs and intermediates.

Synthesis Analysis

The synthesis of octahydroquinolines can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereochemistry. In the first paper, a stereoselective synthesis of cis-octahydro-7(1H)-quinolone is achieved through two different routes. One route involves an intramolecular Michael addition of an amino enone, while the other employs catalytic hydrogenation of a bicyclic lactam. The detailed examination of the hydrogenation products indicates the precision required in such synthetic processes .

Molecular Structure Analysis

The molecular structure of octahydroquinolines is characterized by a bicyclic system that includes a quinoline moiety. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity. The synthesis methods described in the papers aim to control the stereochemistry, particularly the cis or trans orientation of the rings in the final product. The trans fusion of the two six-membered rings in the compound from the second paper is established after a series of reductions and cyclizations .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of octahydroquinolines typically include cyclization steps, reductions, and functional group transformations. For instance, the second paper describes a synthesis that starts with a reaction of lithiated dimethoxynaphthalene with ethoxymethylenecyanoacetic acid ethyl ester, followed by hydrogenation, Birch reduction, and acidic cyclization to yield a high-purity product. Further reactions such as esterification and n-propylation are used to introduce additional functional groups into the molecule .

Physical and Chemical Properties Analysis

While the provided papers do not explicitly discuss the physical and chemical properties of octahydro-4(1h)-quinolinone, such compounds generally exhibit properties that make them suitable for pharmaceutical applications. These properties may include solubility in organic solvents, stability under physiological conditions, and the ability to form salts with acids or bases. The synthesis methods described aim to produce compounds with high purity and well-defined stereochemistry, which are critical for their biological activity and pharmacokinetics.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a substance . For instance, it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It’s important to handle such substances with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTBFFGJFFYFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389753
Record name octahydro-4(1h)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-4(1h)-quinolinone

CAS RN

58869-89-9
Record name octahydro-4(1h)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58869-89-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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